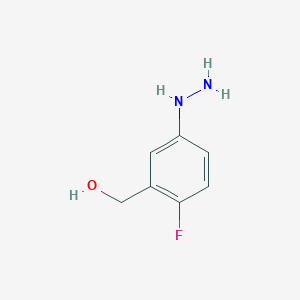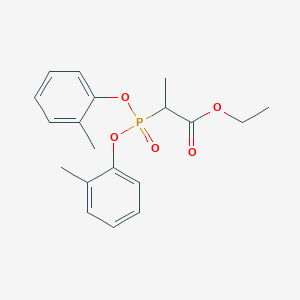
1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H9FN2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the 4-position and a hydroxymethyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine typically involves the reaction of 4-fluoro-3-(hydroxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 4-Fluoro-3-(carboxymethyl)phenylhydrazine
Reduction: 4-Fluoro-3-(hydroxymethyl)aniline
Substitution: Various substituted phenylhydrazines depending on the nucleophile used
Applications De Recherche Scientifique
1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active hydrazine derivatives.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The hydroxymethyl and fluoro groups may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: The parent compound without the fluoro and hydroxymethyl substitutions.
4-Fluorophenylhydrazine: Similar structure but lacks the hydroxymethyl group.
3-Hydroxymethylphenylhydrazine: Similar structure but lacks the fluoro group
Uniqueness
1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine is unique due to the presence of both the fluoro and hydroxymethyl groups on the phenyl ring. These substitutions can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluoro group can enhance the compound’s stability and lipophilicity, while the hydroxymethyl group can increase its solubility and potential for hydrogen bonding .
Propriétés
Formule moléculaire |
C7H9FN2O |
|---|---|
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
(2-fluoro-5-hydrazinylphenyl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-7-2-1-6(10-9)3-5(7)4-11/h1-3,10-11H,4,9H2 |
Clé InChI |
GGEYFCVNGZZVIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14066233.png)



![[2-Chloro-5-(trifluoromethyl)phenyl]cyanamide](/img/structure/B14066251.png)
![Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14066266.png)


![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)



